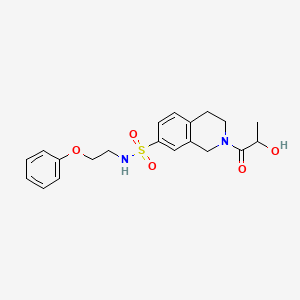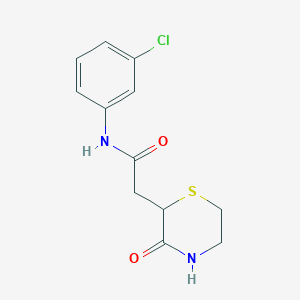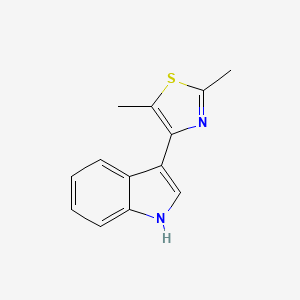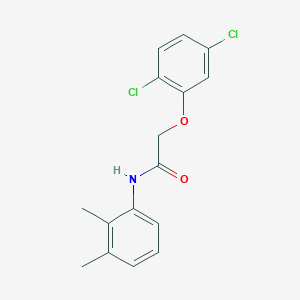
2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves strategic reactions among precursor molecules under optimized conditions. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide, a compound with structural similarities, was achieved by reacting 4-chlorophenol with N-phenyl dichloroacetamide, illustrating the potential pathways for synthesizing complex acetamides (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure and conformation of similar acetamide compounds have been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structure of 5-(p-Toly1)-4-[2-(2,4-dichlorophenoxy)acetamido]-l,2,4-triazole-3-thione provides insight into the arrangement of atoms and the spatial orientation within the molecule, which is crucial for understanding the reactivity and properties of such compounds (Xue et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving acetamides often lead to products with significant biological activity. The reaction mechanisms, including electrophilic and nucleophilic attacks, are essential for modifying the chemical structure and enhancing the desired properties. Quantum chemical calculations have been employed to predict sites and relative reactivities towards such attacks in related molecules (N. Choudhary et al., 2014).
Physical Properties Analysis
Physical properties, including melting points, boiling points, and solubility, are determined by the molecular structure. The analysis of these properties is crucial for the application and handling of chemical substances. For related compounds, studies have focused on the temperature dependence of thermodynamic properties, providing a basis for understanding the stability and phase behavior of such molecules (N. Choudhary et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key for the application of acetamides in synthesis and industry. Theoretical studies, such as density functional theory (DFT) calculations, provide insights into the electronic structure, which is directly related to the chemical behavior of the compounds (N. Choudhary et al., 2014).
Aplicaciones Científicas De Investigación
Potential Pesticide Applications
Research has explored derivatives related to 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide, focusing on their potential as pesticides. For instance, derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide have been characterized by X-ray powder diffraction, highlighting their promise as organic compounds for pesticide use. The structural and diffraction data provided new insights into their potential applications in agriculture for pest control (Olszewska, Tarasiuk, & Pikus, 2009).
Quantum Chemical Calculations and Spectroscopic Analysis
Another research avenue includes quantum chemical calculations and spectroscopic analysis of compounds similar to 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide. Studies on dichloro-N-(dichlorophenyl) acetamide derivatives using density functional theory (DFT) have provided detailed insights into their molecular structural parameters, thermodynamic properties, and vibrational frequencies. These findings are crucial for understanding the reactivity and stability of such compounds, potentially paving the way for novel applications in materials science and chemical engineering (Choudhary, Agarwal, Gupta, & Tandon, 2014).
Anticancer Drug Synthesis and Analysis
The synthesis of derivatives, such as N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and their analysis for anticancer activity, showcases the potential of using 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide derivatives in medical research. Molecular docking analyses targeting specific receptors suggest their utility in designing drugs for cancer treatment. The structural elucidation of these compounds through various spectroscopic techniques underlines the significance of detailed chemical analysis in drug development (Sharma et al., 2018).
Environmental Monitoring and Analysis
Derivatives of 2-(2,5-dichlorophenoxy)-N-(2-furylmethyl)acetamide have also been used in environmental monitoring, particularly in the sensitive detection of carbonyl compounds in water samples. The development of new fluorescent probes based on these derivatives for trace measurement of aldehydes and ketones in environmental water samples signifies the role of such compounds in environmental chemistry and analysis (Houdier, Perrier, Defrancq, & Legrand, 2000).
Propiedades
IUPAC Name |
2-(2,5-dichlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO3/c14-9-3-4-11(15)12(6-9)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTWJDZLFWOMGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5579524.png)







![{2-[rel-(4aR,7aS)-4-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}dimethylamine dihydrochloride](/img/structure/B5579587.png)
![2-benzyl-8-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5579614.png)

![N-cyclopentyl-2-[4-methyl-6-(pyrrolidin-1-ylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazin-2-yl]acetamide](/img/structure/B5579621.png)
![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5579634.png)